3-tert-butyl-4-nitro-1H-pyrazol-5-ol
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Overview
Description
3-tert-butyl-4-nitro-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonded Structures
Research by Castillo, Abonía, Cobo, and Glidewell (2009) on related 1H-pyrazole derivatives, including 3-tert-butyl-5-(4-nitrobenzylamino)-1-phenyl-1H-pyrazole, demonstrates these compounds' ability to form diverse hydrogen-bonded structures, such as chains and sheets, based on their molecular architecture. This highlights the compound's relevance in studying molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).
Crystallography and Thermodynamics
Llamas-Saiz et al. (1994) examined the impact of nitro group substitution, including on 3,5-di-tert-butylpyrazole, in terms of crystallography and thermodynamics. This study is essential for understanding the influence of different substituents on the physical properties of pyrazoles (Llamas-Saiz et al., 1994).
Synthesis and Chemical Properties
Martins et al. (2012) conducted a study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which is relevant for understanding the chemical properties and synthesis pathways of similar 1H-pyrazole compounds. Such research can be fundamental for developing new synthetic methods and understanding reaction mechanisms (Martins et al., 2012).
Molecular Structure Studies
Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, and Elguero (2001) investigated the molecular structures of 4-tert-butylpyrazoles in solid state and solution. This kind of research is crucial for understanding the structural dynamics of pyrazole derivatives and their behavior in different states (Trofimenko et al., 2001).
Mechanism of Action
Target of Action
Similar compounds such as n-(3-tert-butyl-1h-pyrazol-5-yl)-n’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea have been shown to target mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It can be speculated that, like other pyrazole derivatives, it may interact with its targets through hydrogen bonding or π-π stacking interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, and metabolism, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to induce changes in cellular processes such as proliferation, differentiation, and stress response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets .
Properties
IUPAC Name |
5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZCRAJRUGTZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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